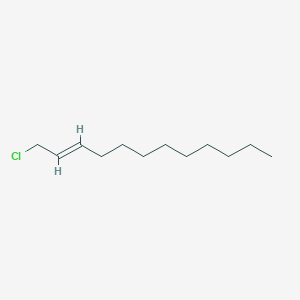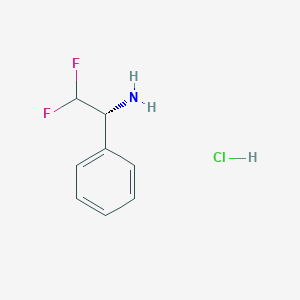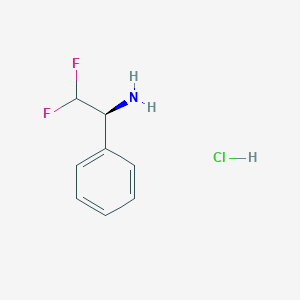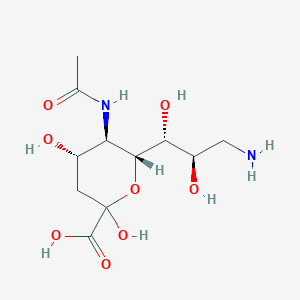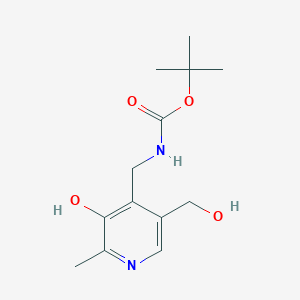
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis pathways for steroid derivatives similar to "21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt" involve multi-step chemical reactions, including oxidation, reduction, and functional group transformations. One method details the preparation of related compounds through the rearrangement of epoxy steroids by mineral acids, followed by stereospecific reduction and acetoxylation processes. This method highlights the importance of introducing functional groups like acetoxy to achieve desired stereochemistry and yield enhancements (Gregory et al., 1966).
Molecular Structure Analysis
The molecular structure of steroid derivatives is characterized by their cyclopentanoperhydrophenanthrene core, with various functional groups attached that define their chemical behavior. X-ray diffraction analysis provides detailed insights into their crystal structure, confirming the presence of specific functional groups and their configurations. One study describes the crystal structure of a closely related steroid, detailing the conformation of its rings and substituents, which are crucial for understanding its chemical and biological activities (Chávez-Riveros et al., 2014).
Chemical Reactions and Properties
Steroid derivatives undergo a variety of chemical reactions, including oxidation, reduction, and epoxidation, which are essential for introducing or modifying functional groups. These reactions are pivotal for the synthesis of complex steroids and their derivatives. The functional group transfer reaction, for instance, demonstrates the ability to introduce new functional groups at specific positions, expanding the range of possible derivatives and their applications (Girdhar & Ishar, 2002).
Physical Properties Analysis
The physical properties of steroid derivatives, such as solubility, crystal form, and melting point, are influenced by their molecular structure and the presence of specific functional groups. Studies on the crystal forms of hydrocortisone esters, for example, reveal how the arrangement of molecules in the crystal lattice and the presence of solvent molecules affect their reactivity and stability (Byrn & Kessler, 1987).
Safety And Hazards
Eigenschaften
CAS-Nummer |
70795-33-4 |
|---|---|
Produktname |
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt |
Molekularformel |
C₂₅H₃₃NaO₇ |
Molekulargewicht |
468.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



